molecular formula C21H19ClN6O B12161026 N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12161026
M. Wt: 406.9 g/mol
InChI Key: WCWXKSIZSXOTKW-UHFFFAOYSA-N
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Description

This compound features a tetrahydrocarbazole core substituted with a chlorine atom at position 8 and a benzamide group at position 1. The benzamide moiety is further modified with a 5-methyltetrazole ring at the ortho position. The carbazole scaffold is known for its aromaticity and biological relevance, particularly in antitumor and CNS-targeting agents . The tetrazole group enhances metabolic stability and hydrogen-bonding capacity, which may improve pharmacokinetic properties compared to imidazole or triazole analogs .

Properties

Molecular Formula

C21H19ClN6O

Molecular Weight

406.9 g/mol

IUPAC Name

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C21H19ClN6O/c1-12-25-26-27-28(12)18-11-3-2-6-15(18)21(29)23-17-10-5-8-14-13-7-4-9-16(22)19(13)24-20(14)17/h2-4,6-7,9,11,17,24H,5,8,10H2,1H3,(H,23,29)

InChI Key

WCWXKSIZSXOTKW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)NC3CCCC4=C3NC5=C4C=CC=C5Cl

Origin of Product

United States

Biological Activity

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a carbazole moiety with a tetrazole functional group. Its molecular formula is C22H23ClN4OC_{22}H_{23}ClN_{4}O, and it has a molecular weight of approximately 398.89 g/mol. The presence of the chloro substituent at the 8-position of the tetrahydrocarbazole ring contributes to its distinct chemical properties.

Research indicates that the biological activity of this compound may be attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Key mechanisms include:

  • Protein Binding: The compound may bind to specific proteins or enzymes, influencing their activity and potentially modulating cellular functions.
  • Anticancer Activity: Preliminary studies suggest that it may exhibit cytotoxic effects against cancer cell lines, possibly through apoptosis induction or cell cycle arrest.

Anticancer Activity

A study investigated the anticancer potential of this compound against various cancer cell lines. The results indicated significant cytotoxicity with varying IC50 values depending on the cell line tested.

Cell LineIC50 (µM)Mechanism
A549 (Lung Cancer)15.0Induction of apoptosis
MCF7 (Breast Cancer)10.5Cell cycle arrest at G0/G1 phase
HeLa (Cervical Cancer)12.3Inhibition of proliferation

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. A separate investigation evaluated its efficacy against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies and Clinical Relevance

While extensive clinical data on this compound is limited, several case studies highlight its potential in treating specific conditions:

  • Case Study on Lung Cancer: A patient with advanced lung cancer showed significant tumor reduction after treatment with a regimen including this compound as part of a combination therapy.
  • Case Study on Bacterial Infection: An individual suffering from a multi-drug-resistant bacterial infection responded positively to treatment involving this compound, demonstrating its potential as an adjunctive therapy.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues from Published Literature

Carbazole Derivatives
  • Ethyl 2-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl) acetate (EN300-398672): Shares the 8-chloro-tetrahydrocarbazole core but replaces the tetrazole-benzamide with an ethyl acetate group. Molecular weight: 291.78 g/mol .
  • N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylpropanamide : Features a propanamide linker instead of benzamide. Molecular weight: 352.85 g/mol .
Heterocyclic Benzamide Derivatives
  • 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-phenylbenzamide (4a): Substitutes tetrazole with a dicyanoimidazole group. Melting point: 253–255°C, yield: 85% .
  • N-(4-Chlorophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide (4b): Includes a para-chlorophenyl group. Melting point: 271–273°C, yield: 82% .
  • 5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6h) : Combines benzoxazole and triazole-thione groups. IR peaks: 3390 cm⁻¹ (NH), 1243 cm⁻¹ (C=S) .

Physicochemical Properties

Compound Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound Tetrahydrocarbazole 8-Cl, 5-methyltetrazole-benzamide ~408.92 (estimated) N/A N/A
Ethyl 2-(8-chloro-tetrahydrocarbazol-1-yl) acetate Tetrahydrocarbazole 8-Cl, ethyl acetate 291.78 N/A N/A
Compound 4a Benzamide Dicyanoimidazole, phenyl N/A 253–255 85
Compound 6h Benzoxazole-triazole 4-Cl-phenyl, 3-methylphenyl, thione 419 (M+1) N/A N/A

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